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Compound of Interest

Compound Name: Propyl methanesulfonate

Cat. No.: B154702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of propyl methanesulfonate as a versatile

and reactive reagent in organic synthesis. Propyl methanesulfonate, a propyl ester of

methanesulfonic acid, serves as an efficient propylating agent for a variety of nucleophiles,

finding application in the synthesis of fine chemicals and active pharmaceutical ingredients

(APIs). This document provides a detailed overview of its chemical properties, key applications

in N-, O-, and S-propylation reactions, representative experimental protocols, and essential

safety information.

Core Properties of Propyl Methanesulfonate
Propyl methanesulfonate is a colorless to pale yellow liquid soluble in a range of organic

solvents.[1] Its reactivity stems from the excellent leaving group ability of the methanesulfonate

anion, facilitating nucleophilic substitution reactions.[1] Key physical and chemical properties

are summarized below.

Table 1: Physical and Chemical Properties of Propyl Methanesulfonate
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Property Value Reference(s)

CAS Number 1912-31-8 [1]

Molecular Formula C₄H₁₀O₃S [1]

Molecular Weight 138.19 g/mol [2]

Appearance
Colorless to light yellow clear

liquid
[1]

Boiling Point 110 °C / 20 mmHg [3]

Density 1.132 g/cm³ (estimate) [3]

Refractive Index 1.4200 to 1.4250 [3]

Solubility
Soluble in water and various

organic solvents
[1]

SMILES CCCOS(=O)(=O)C [2]

InChI
InChI=1S/C4H10O3S/c1-3-4-

7-8(2,5)6/h3-4H2,1-2H3
[2]

InChIKey
DKORSYDQYFVQNS-

UHFFFAOYSA-N
[2]

Applications in Organic Synthesis: Propylation
Reactions
Propyl methanesulfonate is a potent electrophile used for the introduction of a propyl group

onto various nucleophilic heteroatoms, primarily nitrogen, oxygen, and sulfur. These reactions

typically proceed via an S(_N)2 mechanism.[3]

N-Propylation of Amines and Heterocycles
N-alkylation is a fundamental transformation in organic synthesis, particularly in the preparation

of pharmaceutical compounds. Propyl methanesulfonate can be employed for the mono- or

di-propylation of primary and secondary amines. The reaction is typically carried out in the
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presence of a base to neutralize the methanesulfonic acid byproduct. The choice of base and

solvent is crucial to control the extent of alkylation and minimize side reactions.

While direct experimental data for N-propylation using propyl methanesulfonate is not readily

available in the reviewed literature, the general principles of N-alkylation using sulfonate esters

are well-established. The following table provides representative yields for N-alkylation of

amines using other alkylating agents, which can serve as a benchmark.

Table 2: Representative Yields for N-Alkylation of Amines (Analogous Reactions)

Substrate
Alkylating
Agent

Base Solvent Yield (%)
Reference(s
)

Aniline

Methyl p-

toluenesulfon

ate

K₂CO₃ DMF
>95 (N-

methylation)
[4]

Primary

Amine

2-

Nitrobenzene

sulfonyl

chloride, then

Alkyl Bromide

Et₃N CH₂Cl₂ High [5]

4-methyl-3-

(propan-2-

yl)aniline

Ethyl bromide NaHCO₃ [BMIM][BF₄] Not specified [6]

O-Propylation of Alcohols and Phenols (Williamson
Ether Synthesis)
The Williamson ether synthesis is a classic and widely used method for the preparation of

ethers.[1][7] In this reaction, an alkoxide or phenoxide nucleophile displaces a leaving group

from an alkylating agent. Propyl methanesulfonate, with its excellent methanesulfonate

leaving group, is a suitable reagent for this transformation. The reaction is typically performed

by first deprotonating the alcohol or phenol with a strong base, such as sodium hydride (NaH),

to form the corresponding nucleophile, which then reacts with propyl methanesulfonate.[8]
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Table 3: Representative Yields for Williamson Ether Synthesis (Analogous Reactions)

Substrate
Alkylating
Agent

Base Solvent Yield (%)
Reference(s
)

p-Cresol
1-

Iodopropane
NaOH Water Not specified

[8]

(procedure)

Cyclopentano

l

n-Butyl

bromide
NaH THF Good [8] (example)

Phenol
Dimethyl

ether

Phosphotung

stic acid/γ-

Al₂O₃

-
88.2

(selectivity)
[9]

S-Propylation of Thiols
The formation of thioethers (sulfides) is another important transformation where propyl
methanesulfonate can be utilized. Thiolates, generated by the deprotonation of thiols with a

suitable base, are excellent nucleophiles and readily react with propyl methanesulfonate to

form the corresponding propyl thioethers.[10]

Table 4: Representative Yields for S-Alkylation of Thiols (Analogous Reactions)

Substrate
Alkylating
Agent

Base Solvent Yield (%)
Reference(s
)

Thiophenol

Phenyl-1-

hydroxy-

phenethylsulfi

de

ZnCl₂ - Not specified [11]

Thiol
Aldehyde/Car

boxylic Acid

Sodium

thiosulfate
DMF Acceptable [12]

Thiol Alcohol AlCl₃/ZnI₂ - Good [13]

Experimental Protocols
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The following are detailed, representative methodologies for key propylation reactions. It is

important to note that specific yields for these reactions using propyl methanesulfonate were

not available in the surveyed literature. The provided protocols are based on established

procedures for similar alkylating agents and should be optimized for specific substrates.

General Procedure for N-Propylation of an Aniline
Derivative
This protocol is adapted from general methods for the N-alkylation of anilines.[6]

Materials:

Aniline derivative (1.0 eq)

Propyl methanesulfonate (1.1 eq)

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Anhydrous sodium sulfate (Na₂SO₄)

Dichloromethane (DCM) or Dimethylformamide (DMF)

Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

In a round-bottom flask, dissolve the aniline derivative (1.0 eq) in a suitable solvent such as

DCM or DMF.

Add a base, such as potassium carbonate or triethylamine (1.5 eq), to the solution.

Add propyl methanesulfonate (1.1 eq) dropwise to the stirred solution at room

temperature.

Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the

progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and quench by the slow

addition of a saturated aqueous NaHCO₃ solution.

Transfer the mixture to a separatory funnel and separate the layers.

Extract the aqueous layer with the organic solvent (2 x 20 mL).

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter the solution and concentrate the solvent under reduced pressure.

Purify the residue by silica gel column chromatography to obtain the desired N-propylated

aniline.

General Procedure for O-Propylation of a Phenol
(Williamson Ether Synthesis)
This protocol is based on the classical Williamson ether synthesis.[3][14]

Materials:

Phenol derivative (1.0 eq)

Propyl methanesulfonate (1.1 eq)

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the

phenol derivative (1.0 eq) and anhydrous THF or DMF.

Cool the solution in an ice bath and add sodium hydride (1.2 eq) portion-wise.

Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution

ceases, to form the sodium phenoxide.

Cool the reaction mixture again in an ice bath and add propyl methanesulfonate (1.1 eq)

dropwise.

Allow the reaction to warm to room temperature and stir until the starting material is

consumed (monitored by TLC).

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g.,

ethyl acetate).

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

Filter the solution and concentrate the solvent under reduced pressure.

Purify the crude product by silica gel column chromatography to yield the propyl ether.

General Procedure for S-Propylation of a Thiol
This protocol is based on general methods for the synthesis of thioethers.[10]

Materials:

Thiol derivative (1.0 eq)

Propyl methanesulfonate (1.1 eq)

Potassium carbonate (K₂CO₃, 1.5 eq) or Sodium hydroxide (NaOH, 1.2 eq)

Dimethylformamide (DMF) or Acetonitrile (MeCN)
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Water

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

In a round-bottom flask, dissolve the thiol derivative (1.0 eq) in DMF or acetonitrile.

Add the base (e.g., K₂CO₃ or NaOH) and stir the mixture at room temperature for 15-30

minutes to form the thiolate.

Add propyl methanesulfonate (1.1 eq) to the reaction mixture.

Stir the reaction at room temperature or with gentle heating until the reaction is complete

(monitored by TLC).

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate

or diethyl ether).

Wash the combined organic layers with water and brine.

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired propyl

thioether.

Visualization of Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflow for the

propylation reactions discussed.
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N-Propylation Workflow

Amine
(Primary or Secondary)

Reaction
(Heating)
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Aqueous Workup
& Extraction

Purification
(Chromatography)

N-Propylated Amine

Click to download full resolution via product page

Caption: General workflow for the N-propylation of amines.
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O-Propylation Workflow (Williamson Ether Synthesis)

Alcohol or Phenol

Alkoxide/Phenoxide
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Strong Base
(e.g., NaH)

SN2 Reaction
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Aqueous Workup
& Extraction
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Propyl Ether

Click to download full resolution via product page

Caption: Workflow for O-propylation via Williamson ether synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b154702?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


S-Propylation Workflow

Thiol

Thiolate
Formation

Base
(e.g., K₂CO₃, NaOH)
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& Extraction
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(Chromatography)
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Click to download full resolution via product page

Caption: General workflow for the S-propylation of thiols.

Safety and Handling
Propyl methanesulfonate is a reactive alkylating agent and should be handled with

appropriate safety precautions. It is harmful if swallowed and may cause skin and eye irritation.

[1] It is also suspected of causing genetic defects and cancer.[2]
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Table 5: GHS Hazard Statements for Propyl Methanesulfonate

Hazard Code Description Reference(s)

H302 Harmful if swallowed [2]

H315 Causes skin irritation [2]

H318 Causes serious eye damage [2]

H335 May cause respiratory irritation [2]

H340 May cause genetic defects [2]

H351 Suspected of causing cancer [2]

Handling Recommendations:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.

Avoid inhalation of vapors and contact with skin and eyes.

In case of contact, immediately flush the affected area with copious amounts of water and

seek medical attention.

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion
Propyl methanesulfonate is a valuable reagent for the introduction of propyl groups in a

variety of organic transformations. Its high reactivity, driven by the excellent leaving group

ability of the methanesulfonate anion, makes it an effective alternative to propyl halides in N-,

O-, and S-propylation reactions. While specific, quantitative yield data for many of its direct

applications are not extensively reported in readily accessible literature, the general principles

of its reactivity are well-understood and align with those of other alkyl sulfonates. By following

the representative protocols and safety guidelines outlined in this guide, researchers can

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b154702?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-methanesulfonate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-methanesulfonate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-methanesulfonate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-methanesulfonate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-methanesulfonate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-methanesulfonate
https://www.benchchem.com/product/b154702?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


effectively and safely utilize propyl methanesulfonate in their synthetic endeavors, particularly

in the fields of medicinal chemistry and drug development. Further research into the specific

applications and optimization of reaction conditions for propyl methanesulfonate will

undoubtedly expand its utility in modern organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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